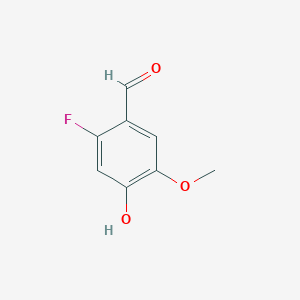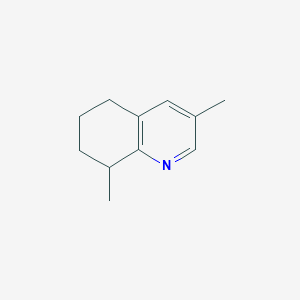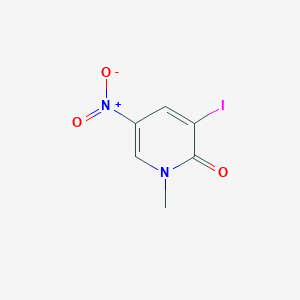
2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate is a heterocyclic compound that features an imidazole ring substituted with a carboxaldehyde group at the 2-position, an acetyloxyethyl group at the 1-position, and a nitro group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate typically involves multi-step reactions starting from readily available imidazole derivatives. One common approach includes the following steps:
Nitration: Introduction of the nitro group at the 5-position of the imidazole ring.
Formylation: Introduction of the carboxaldehyde group at the 2-position.
Acetylation: Introduction of the acetyloxyethyl group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: 1H-Imidazole-2-carboxylic acid, 1-[2-(acetyloxy)ethyl]-5-nitro-
Reduction: 1H-Imidazole-2-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-5-amino-
Substitution: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Aplicaciones Científicas De Investigación
2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
- 1H-Imidazole-2-carboxaldehyde, 1-methyl-
- 1H-Imidazole-2-carboxaldehyde, 1-ethyl-
- 1H-Imidazole-2-carboxaldehyde, 1-[2-(hydroxy)ethyl]-
Comparison: 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate is unique due to the presence of both the acetyloxyethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. In contrast, other similar compounds may lack one or both of these groups, resulting in different properties and applications.
Propiedades
Número CAS |
4812-32-2 |
|---|---|
Fórmula molecular |
C8H9N3O5 |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
2-(2-formyl-5-nitroimidazol-1-yl)ethyl acetate |
InChI |
InChI=1S/C8H9N3O5/c1-6(13)16-3-2-10-7(5-12)9-4-8(10)11(14)15/h4-5H,2-3H2,1H3 |
Clave InChI |
VDZJVXFACHQYKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCN1C(=CN=C1C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Chloro-3-cyanophenyl)thiazolo[5,4-d]pyrimidine](/img/structure/B8728740.png)





![7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B8728801.png)


